1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
“1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound that likely contains a pyrazol group (a five-membered aromatic ring with two nitrogen atoms) and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached). This compound could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would likely include a pyrazol ring attached to a fluorobenzyl group. The exact structure would depend on the positions of these groups .
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and the conditions of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would depend on its exact structure. Similar compounds have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a specific topological polar surface area .
Scientific Research Applications
1. Synthesis and Crystal Structures
Research has been conducted on the synthesis and crystal structure of derivatives of 1H-pyrazol-4-ol. For instance, a study by Qi et al. (2015) explored the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, examining their crystal structures and xanthine oxidase inhibitory activity (Qi, You, Wang, & Zhang, 2015).
2. Potential as COX-2 Inhibitors
The compound has been used in the synthesis of derivatives for potential pharmacological applications. Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors (Patel, Bell, Majest, Henry, & Kolasa, 2004).
3. Involvement in Factor Xa Inhibition
Modifications of pyrazole factor Xa inhibitors have included 1H-pyrazole derivatives, leading to improvements in selectivity and bioavailability for treatments such as razaxaban (Quan et al., 2005).
4. GPR39 Agonists Characterization
Studies have identified kinase inhibitors with structures related to 1H-pyrazol-4-ol as novel GPR39 agonists, exploring their signaling patterns and interactions with zinc (Sato, Huang, Kroeze, & Roth, 2016).
5. Novel Methodologies for Library Generation
The compound has been used in novel methodologies for generating diverse libraries of benzimidazole derivatives, contributing significantly to chemical library diversity (Portilla et al., 2008).
6. Fluorinated Compounds Synthesis
Research by Holzer et al. (2010) focused on the synthesis of fluoro-substituted compounds, demonstrating the potential of 1H-pyrazol-4-ol derivatives in creating complex fluorinated structures (Holzer et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNODEQUIHXGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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